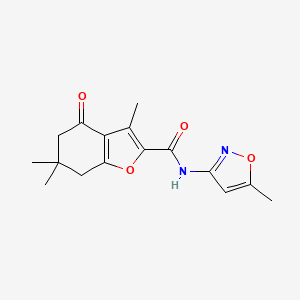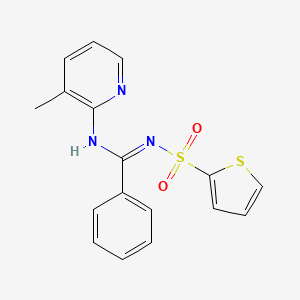
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
描述
N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a benzenecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a precursor that contains the pyridine ring, such as 3-methylpyridine.
Introduction of the Thiophene Ring: Using a sulfonylation reaction to attach the thiophene ring to the pyridine derivative.
Formation of the Benzenecarboximidamide Moiety: This step might involve the reaction of a benzenecarboximidamide precursor with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the imidamide group.
Substitution: Various substitution reactions could occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the imidamide group.
科学研究应用
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action for N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboxamide: A similar compound with an amide group instead of an imidamide group.
N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzeneamine: A related compound with an amine group.
Uniqueness
N-(3-methyl-2-pyridinyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-13-7-5-11-18-16(13)19-17(14-8-3-2-4-9-14)20-24(21,22)15-10-6-12-23-15/h2-12H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKZIGMRFUQXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


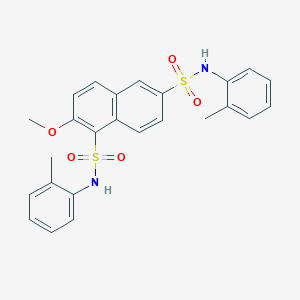
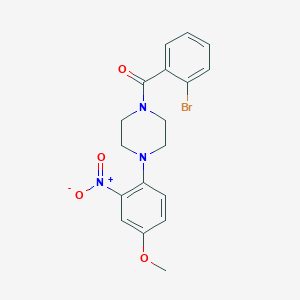
![N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide;hydrochloride](/img/structure/B4233835.png)
![Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4233845.png)
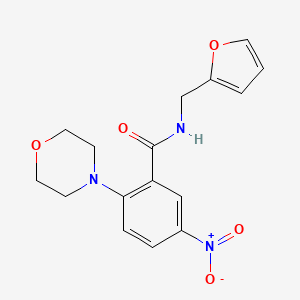
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4233868.png)
![N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B4233874.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4233880.png)
![1-[4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B4233885.png)
![Ethyl 4-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate](/img/structure/B4233902.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4233905.png)
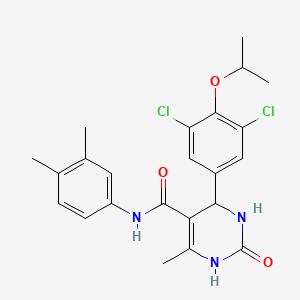
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4233914.png)
